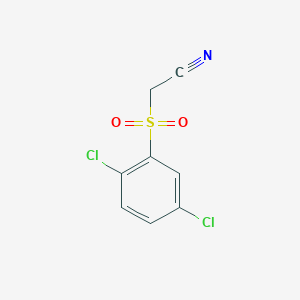

2-(2,5-Dichlorobenzenesulfonyl)acetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

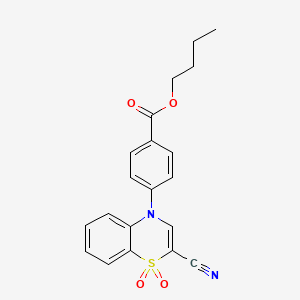

2-(2,5-Dichlorobenzenesulfonyl)acetonitrile is a chemical compound with the molecular formula C8H5Cl2NO2S and a molecular weight of 250.09 . It is primarily used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 5 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .Applications De Recherche Scientifique

Enhancing L-rhamnopyranosylation Reactions

Research by Crich and Patel (2006) demonstrated the use of acetonitrile in increasing the beta-selectivity of L-rhamnopyranosylation reactions, highlighting its role in complex organic synthesis processes. The study underscores acetonitrile's effectiveness as a solvent in promoting specific reaction outcomes, which is crucial for the synthesis of complex sugar molecules (Crich & Patel, 2006).

Formation of Molecular Capsules

Shivanyuk et al. (2003) explored the formation of molecular capsules through the crystallization of pyrrogallolarenes in aqueous acetonitrile, demonstrating the solvent's role in facilitating hydrogen-bonded assemblies. This research has implications for the development of new materials and molecular recognition systems (Shivanyuk et al., 2003).

Catalytic Reactions and Synthesis

Wei, Siruta, and Li (2002) developed a non-oxidative catalytic diamination reaction using acetonitrile, paving the way for the synthesis of novel imidazoline derivatives. This work highlights acetonitrile's utility in catalysis and the synthesis of nitrogen-containing compounds (Wei, Siruta, & Li, 2002).

Electrophoretic and Chromatographic Applications

Vaher, Koel, and Kaljurand (2002) investigated the use of acetonitrile as a medium for nonaqueous capillary electrophoresis, demonstrating its effectiveness in extending the application range of capillary electrophoresis to more hydrophobic species. This study indicates acetonitrile's role in analytical techniques, particularly in the separation of complex mixtures (Vaher, Koel, & Kaljurand, 2002).

Advanced Material Synthesis

Jeon, Yang, Lee, and Im (2010) utilized acetonitrile in the synthesis of unsubstituted polythiophene with high electrical conductivity, demonstrating the solvent's importance in the production of conductive polymers and potentially influencing the development of electronic materials (Jeon, Yang, Lee, & Im, 2010).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-(2,5-dichlorophenyl)sulfonylacetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NO2S/c9-6-1-2-7(10)8(5-6)14(12,13)4-3-11/h1-2,5H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRJNWLRPOROPQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)S(=O)(=O)CC#N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2705883.png)

![Thieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B2705886.png)

![N-(2-methyl-1,3-thiazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2705890.png)

![5-cyclopropyl-2-(4-(2-(thiophen-2-yl)acetyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2705892.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-(hydroxymethyl)morpholino)methanone](/img/structure/B2705893.png)

![(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(benzo[d]thiazol-6-yl)methanone](/img/structure/B2705895.png)

![3-(Amino(carboxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride](/img/structure/B2705903.png)

![Ethyl 4-[(furan-2-ylcarbonyl)amino]benzoate](/img/structure/B2705905.png)

![3-methoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2705906.png)